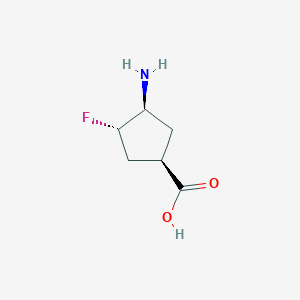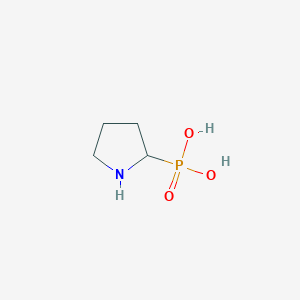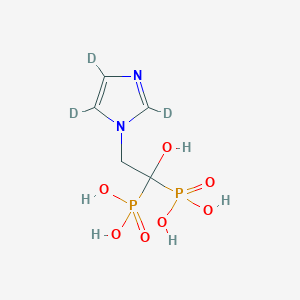![molecular formula C12H18ClN3O2 B126306 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide CAS No. 27260-19-1](/img/structure/B126306.png)
4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide
Overview
Description
4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C12H18ClN3O2 and its molecular weight is 271.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Desethyl Metoclopramide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting, as well as in the stimulation of gastric emptying .
Mode of Action
N-Desethyl Metoclopramide exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This action prevents nausea and vomiting triggered by most stimuli . At higher doses, 5-HT3 antagonist activity may also contribute to the antiemetic effect . The drug also enhances the response to acetylcholine of tissue in the upper gastrointestinal tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions .
Biochemical Pathways
The biochemical pathways affected by N-Desethyl Metoclopramide are primarily related to the neurotransmitter systems of dopamine and serotonin . By blocking the D2 and 5-HT3 receptors, N-Desethyl Metoclopramide interferes with the normal functioning of these neurotransmitter systems, leading to its therapeutic effects .
Pharmacokinetics
N-Desethyl Metoclopramide is rapidly and well absorbed from the gastrointestinal tract, and undergoes variable first-pass metabolism . The elimination half-life of N-Desethyl Metoclopramide is dose-dependent after both intravenous and oral administration of single doses . The clearance of N-Desethyl Metoclopramide is reduced in patients with renal failure to approximately 50% of normals and the terminal half-life is prolonged .
Result of Action
The primary result of N-Desethyl Metoclopramide’s action is the prevention of nausea and vomiting, and the stimulation of gastric emptying . This makes it useful in the treatment of conditions such as gastroesophageal reflux disease and diabetic gastroparesis . It can also be used to prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .
Action Environment
The action of N-Desethyl Metoclopramide can be influenced by various environmental factors. For example, the pH of the formulation can affect the bioavailability and side effects of the drug . Furthermore, the presence of renal impairment can significantly affect the clearance of N-Desethyl Metoclopramide, leading to altered pharmacokinetics .
Biochemical Analysis
Biochemical Properties
N-Desethyl Metoclopramide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with dopamine D2 receptors and serotonin 5-HT3 receptors, which are crucial in neurotransmission. The binding of N-Desethyl Metoclopramide to these receptors inhibits their activity, leading to various physiological effects. Additionally, it interacts with cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
N-Desethyl Metoclopramide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the immune response by modulating the secretion of prolactin, which in turn influences cell-mediated immune functions . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, N-Desethyl Metoclopramide exerts its effects through binding interactions with biomolecules. It inhibits dopamine D2 and serotonin 5-HT3 receptors, leading to decreased neurotransmitter release and altered neuronal signaling . Additionally, it can inhibit or activate various enzymes, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desethyl Metoclopramide change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that prolonged exposure to N-Desethyl Metoclopramide can lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
The effects of N-Desethyl Metoclopramide vary with different dosages in animal models. At low doses, it can enhance immune function and improve gastrointestinal motility. At high doses, it may cause adverse effects such as neurotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.
Metabolic Pathways
N-Desethyl Metoclopramide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes through N-4 sulphate conjugation and other pathways . These metabolic processes can affect the levels of metabolites and influence the overall metabolic flux within the body .
Transport and Distribution
Within cells and tissues, N-Desethyl Metoclopramide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in specific tissues, which in turn affects its activity and function.
Subcellular Localization
N-Desethyl Metoclopramide is localized in various subcellular compartments, including the cytoplasm and membrane-bound organelles. Its activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate cellular compartments to exert its effects.
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-3-15-4-5-16-12(17)8-6-9(13)10(14)7-11(8)18-2/h6-7,15H,3-5,14H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQMQUZXBADBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181712 | |
| Record name | Desethylmetoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27260-19-1 | |
| Record name | Desethylmetoclopramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027260191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylmetoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOETHYL METOCLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44O5BC8E9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide formed in the body?
A: This compound is a metabolite of metoclopramide, generated through N-deethylation. Essentially, one ethyl group (-CH2CH3) is removed from the diethylaminoethyl side chain of metoclopramide. This transformation was observed in rabbit urine after oral administration of metoclopramide. []
Q2: What other metabolites of metoclopramide were identified in the rabbit urine study?
A: In addition to this compound, several other metoclopramide metabolites were identified: * An oxidation product of the primary amino group of metoclopramide. * 4-amino-5-chloro-2-methoxy benzoic acid (resulting from the cleavage of the amide bond).* N4-glucuronide and N4-sulfonate conjugates of metoclopramide. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)







![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

